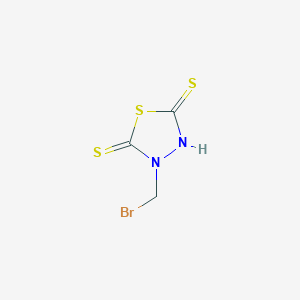
3-(Bromomethyl)-1,3,4-thiadiazolidine-2,5-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-1,3,4-thiadiazolidine-2,5-dithione is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of thiourea with carbon disulfide in the presence of a base, followed by bromination. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the dithione group to a thiol or thioether.
Substitution: The bromomethyl group is reactive and can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild to moderate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
3-(Bromomethyl)-1,3,4-thiadiazolidine-2,5-dithione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Bromomethyl)-1,3,4-thiadiazolidine-2,5-dithione exerts its effects involves its ability to form covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of proteins, nucleic acids, or other biomolecules, affecting their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the interactions.
Comparison with Similar Compounds
3-(Chloromethyl)-1,3,4-thiadiazolidine-2,5-dithione: Similar structure but with a chlorine atom instead of bromine.
3-(Methyl)-1,3,4-thiadiazolidine-2,5-dithione: Lacks the halogen atom, affecting its reactivity.
1,3,4-Thiadiazolidine-2,5-dithione: The parent compound without any substituents on the ring.
Uniqueness: 3-(Bromomethyl)-1,3,4-thiadiazolidine-2,5-dithione is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a wider range of chemical modifications compared to its analogs. This makes it particularly valuable in synthetic chemistry and various research applications.
Properties
CAS No. |
91021-37-3 |
|---|---|
Molecular Formula |
C3H3BrN2S3 |
Molecular Weight |
243.2 g/mol |
IUPAC Name |
3-(bromomethyl)-1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C3H3BrN2S3/c4-1-6-3(8)9-2(7)5-6/h1H2,(H,5,7) |
InChI Key |
PAFZQUMYBVMROI-UHFFFAOYSA-N |
Canonical SMILES |
C(N1C(=S)SC(=S)N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one](/img/structure/B14373956.png)
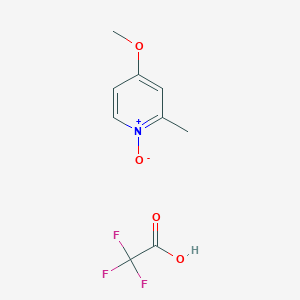
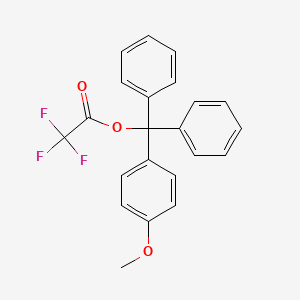
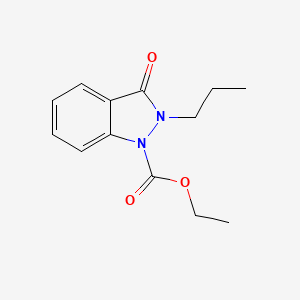
![4-({[(4-tert-Butylcyclohexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14373975.png)
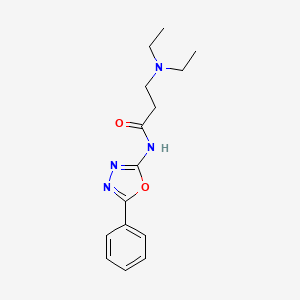

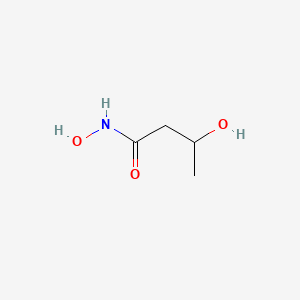
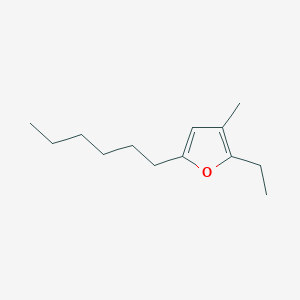
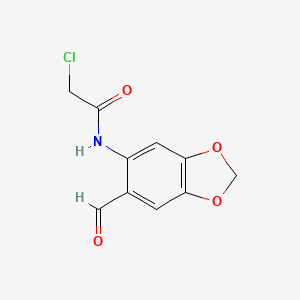
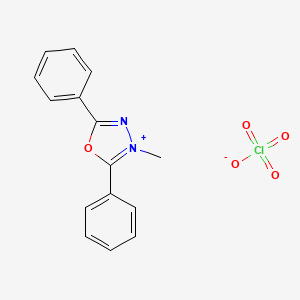
![2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14374016.png)
